molecular formula C10H13NOS B115329 2-Acetyl-6-isothiocyanatonorbornane CAS No. 153495-76-2

2-Acetyl-6-isothiocyanatonorbornane

Cat. No. B115329
CAS RN: 153495-76-2
M. Wt: 195.28 g/mol
InChI Key: AYUSDYWETCHGNN-KYXWUPHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-6-isothiocyanatonorbornane (AITC-NB) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AITC-NB is a derivative of norbornene and is widely used in chemical synthesis, particularly in the preparation of chiral compounds. In

Scientific Research Applications

2-Acetyl-6-isothiocyanatonorbornane has been extensively studied for its potential applications in chemical synthesis, particularly in the preparation of chiral compounds. It has been used as a chiral auxiliary in various reactions, including Diels-Alder reactions, Michael additions, and aldol reactions. Additionally, 2-Acetyl-6-isothiocyanatonorbornane has been explored for its potential use in asymmetric catalysis, where it can act as a ligand for various metal complexes.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-isothiocyanatonorbornane in chemical reactions is not fully understood, but it is believed to act as a chiral auxiliary or ligand, promoting the formation of chiral compounds or facilitating asymmetric catalysis. 2-Acetyl-6-isothiocyanatonorbornane has a unique structure that allows it to interact with other molecules in a specific manner, leading to the formation of chiral products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Acetyl-6-isothiocyanatonorbornane. However, studies have shown that it is not toxic and does not have any significant adverse effects on human health. It is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Acetyl-6-isothiocyanatonorbornane has several advantages for use in laboratory experiments. It is easy to synthesize, relatively inexpensive, and has a high degree of enantioselectivity. However, it also has some limitations, including its sensitivity to air and moisture, which can lead to degradation and reduced yields. Additionally, 2-Acetyl-6-isothiocyanatonorbornane is not suitable for use in large-scale reactions due to its low solubility in common solvents.

Future Directions

There are several future directions for research on 2-Acetyl-6-isothiocyanatonorbornane. One area of interest is the development of new and more efficient synthesis methods, particularly those that are more environmentally friendly. Additionally, there is a need for further research on the mechanism of action of 2-Acetyl-6-isothiocyanatonorbornane in chemical reactions and its potential use in asymmetric catalysis. Finally, there is a need for more comprehensive studies on the biochemical and physiological effects of 2-Acetyl-6-isothiocyanatonorbornane to ensure its safety for use in laboratory experiments.
Conclusion
In conclusion, 2-Acetyl-6-isothiocyanatonorbornane is a chemical compound that has a wide range of potential applications in chemical synthesis and asymmetric catalysis. It is easy to synthesize and has a high degree of enantioselectivity, making it a valuable tool for the preparation of chiral compounds. While there is limited research on its biochemical and physiological effects, it is generally considered safe for use in laboratory experiments. Further research is needed to explore its potential applications and to ensure its safety for use in various settings.

Synthesis Methods

2-Acetyl-6-isothiocyanatonorbornane can be synthesized through a multi-step process involving the reaction of norbornene with various reagents. One of the most commonly used methods involves the reaction of norbornene with thionyl chloride to form 2-chloronorbornene, which is then treated with sodium isothiocyanate to produce 2-Acetyl-6-isothiocyanatonorbornane. Other methods involve the use of different reagents and catalysts, such as palladium complexes, to achieve the desired product.

properties

CAS RN

153495-76-2

Product Name

2-Acetyl-6-isothiocyanatonorbornane

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-[(1R,2S,4S,6S)-6-isothiocyanato-2-bicyclo[2.2.1]heptanyl]ethanone

InChI

InChI=1S/C10H13NOS/c1-6(12)8-2-7-3-9(8)10(4-7)11-5-13/h7-10H,2-4H2,1H3/t7-,8-,9-,10+/m1/s1

InChI Key

AYUSDYWETCHGNN-KYXWUPHJSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]2C[C@H]1[C@H](C2)N=C=S

SMILES

CC(=O)C1CC2CC1C(C2)N=C=S

Canonical SMILES

CC(=O)C1CC2CC1C(C2)N=C=S

Other CAS RN

155418-08-9

synonyms

(exo,exo)-(+-) of 2-acetyl-6-isothiocyanatonorbornane
2-acetyl-6-isothiocyanate norbornane
2-acetyl-6-isothiocyanatonorbornane
2-AICNB

Origin of Product

United States

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